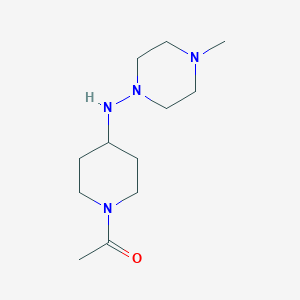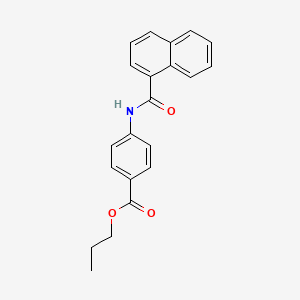
propyl 4-(1-naphthoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-(1-naphthoylamino)benzoate, also known as PNBA, is a chemical compound that has been used in scientific research for various purposes. PNBA is a synthetic cannabinoid that has been found to have potential therapeutic applications due to its ability to interact with the endocannabinoid system.
作用机制
Propyl 4-(1-naphthoylamino)benzoate interacts with the endocannabinoid system by binding to cannabinoid receptors, CB1 and CB2. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are located in immune cells and peripheral tissues. The binding of propyl 4-(1-naphthoylamino)benzoate to these receptors leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
propyl 4-(1-naphthoylamino)benzoate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, propyl 4-(1-naphthoylamino)benzoate has been found to modulate the immune response by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
Propyl 4-(1-naphthoylamino)benzoate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be used in a variety of assays to study the endocannabinoid system and its role in various diseases. However, one limitation of using propyl 4-(1-naphthoylamino)benzoate in lab experiments is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and administration route for propyl 4-(1-naphthoylamino)benzoate in preclinical and clinical studies.
未来方向
There are several future directions for propyl 4-(1-naphthoylamino)benzoate research, including the investigation of its potential therapeutic applications in cancer, inflammation, and pain. Further studies are also needed to determine the optimal dosage and administration route for propyl 4-(1-naphthoylamino)benzoate in preclinical and clinical studies. In addition, the development of new synthetic cannabinoids with improved pharmacokinetics and reduced toxicity is an area of active research. Finally, the use of propyl 4-(1-naphthoylamino)benzoate in combination with other cannabinoids or chemotherapeutic agents may enhance its therapeutic efficacy and reduce adverse effects.
合成方法
Propyl 4-(1-naphthoylamino)benzoate can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with 1-naphthoyl chloride in the presence of a base, followed by esterification with propyl alcohol. Another method involves the reaction of 4-(1-naphthoylamino)benzoic acid with propyl alcohol in the presence of a dehydrating agent. Both methods have been used to produce propyl 4-(1-naphthoylamino)benzoate with high purity and yield.
科学研究应用
Propyl 4-(1-naphthoylamino)benzoate has been used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. propyl 4-(1-naphthoylamino)benzoate has been used to study the effects of cannabinoids on immune cells, such as T-cells and macrophages, and their role in the regulation of inflammation and cancer.
属性
IUPAC Name |
propyl 4-(naphthalene-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-14-25-21(24)16-10-12-17(13-11-16)22-20(23)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQABWXBGSOULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(naphthalene-1-carbonylamino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5131116.png)
![6-amino-1-benzyl-3-methyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5131118.png)

![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
acetate](/img/structure/B5131162.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)
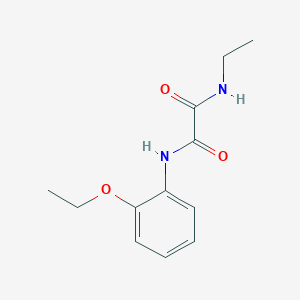

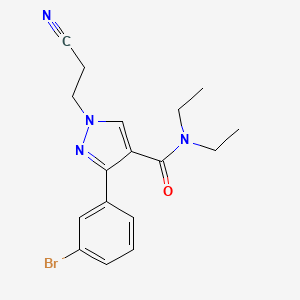
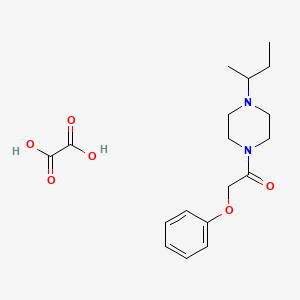
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)
